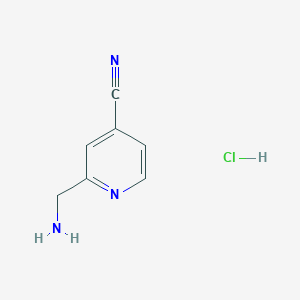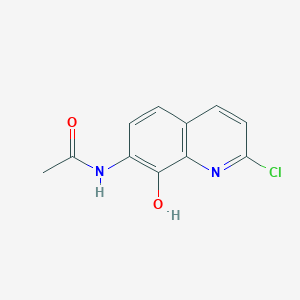
Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.6544 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- typically involves the reaction of 2-chloro-8-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
化学反応の分析
Types of Reactions
Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and thiol groups .
科学的研究の応用
Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- has several scientific research applications, including:
作用機序
The mechanism of action of Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, which is crucial for its antimicrobial and antifungal activities . Additionally, it can inhibit specific enzymes and proteins involved in disease pathways, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Uniqueness
Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties . Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
N-(2-chloro-8-hydroxyquinolin-7-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-6(15)13-8-4-2-7-3-5-9(12)14-10(7)11(8)16/h2-5,16H,1H3,(H,13,15) |
InChIキー |
JQPFFFNPEVJZBD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C2=C(C=C1)C=CC(=N2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


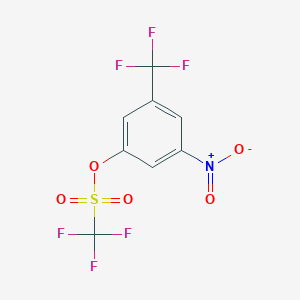


![Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-](/img/structure/B12331093.png)
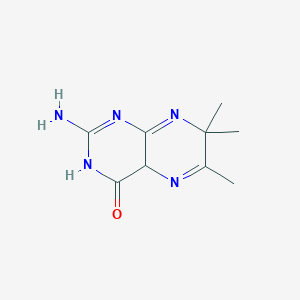
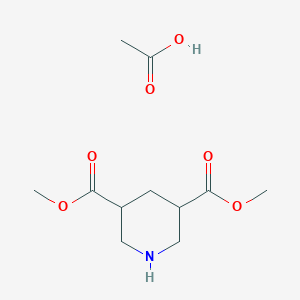
![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)
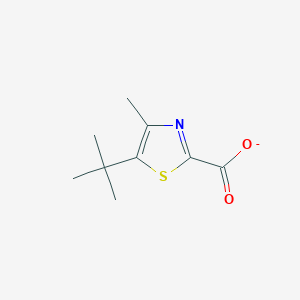
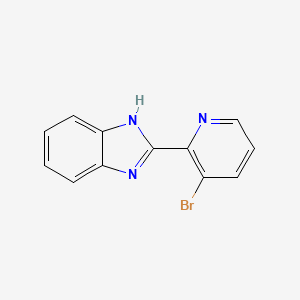

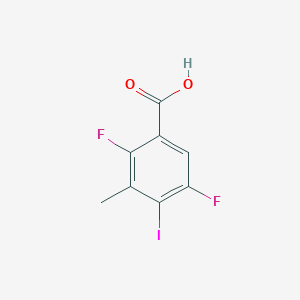
![rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12331149.png)
